molecular formula C13H17N3O2 B11865335 3,6-Diamino-2-(diethylamino)-4H-1-benzopyran-4-one CAS No. 88753-79-1

3,6-Diamino-2-(diethylamino)-4H-1-benzopyran-4-one

Cat. No.: B11865335
CAS No.: 88753-79-1
M. Wt: 247.29 g/mol
InChI Key: QZMLNLJPRNTADB-UHFFFAOYSA-N
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Description

3,6-Diamino-2-(diethylamino)-4H-chromen-4-one is a synthetic compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant building blocks in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diamino-2-(diethylamino)-4H-chromen-4-one typically involves the Pechmann condensation reaction. This method entails the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale Pechmann condensation or Michael addition reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality 3,6-Diamino-2-(diethylamino)-4H-chromen-4-one .

Chemical Reactions Analysis

Types of Reactions

3,6-Diamino-2-(diethylamino)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Diamino-2-(diethylamino)-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Diamino-2-(diethylamino)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diamino-2-(diethylamino)-4H-chromen-4-one stands out due to its unique combination of amino and diethylamino groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

88753-79-1

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

3,6-diamino-2-(diethylamino)chromen-4-one

InChI

InChI=1S/C13H17N3O2/c1-3-16(4-2)13-11(15)12(17)9-7-8(14)5-6-10(9)18-13/h5-7H,3-4,14-15H2,1-2H3

InChI Key

QZMLNLJPRNTADB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=O)C2=C(O1)C=CC(=C2)N)N

Origin of Product

United States

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